molecular formula C12H14FNO B1345035 1-(2-Fluorophenyl)cyclopentane-1-carboxamide CAS No. 1090385-94-6

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

Cat. No. B1345035
CAS RN: 1090385-94-6
M. Wt: 207.24 g/mol
InChI Key: XPZWKOXDEOJMPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopentane carboxamide derivatives has been explored in various studies. For instance, the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides was achieved through Stille, Sonogashira, and Suzuki couplings, which are pivotal in constructing the cyclopentene carboxamide framework . Similarly, the synthesis of fluorine-18 labeled cyclopentane carboxylic acids was reported, which involved radiochemical processes yielding compounds with high radiochemical purity . Another study reported the synthesis of a cyclopentane derivative by a multi-step process involving nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of cyclopentane carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and further analyzed by X-ray diffraction and DFT studies . These techniques are essential for confirming the molecular structure and understanding the electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of cyclopentane carboxamide derivatives has been explored in the context of bio-isosteric replacements and cyclization reactions. Cyclopentane-1,2-dione was evaluated as a bio-isostere for the carboxylic acid functional group, with derivatives synthesized and tested as TP receptor antagonists . Additionally, an iron-promoted tandem carboxamidation and cyclization reaction was developed for the synthesis of phenanthridine-6-carboxamides, demonstrating the versatility of cyclopentane carboxamides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxamide derivatives are influenced by their molecular structure. The study of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide using DFT revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The radiolabeled cyclopentane carboxylic acids showed properties such as permeability across the blood-brain barrier and low bladder accumulation, which are significant for their application as PET imaging agents .

Scientific Research Applications

Synthesis and Spectral Analysis

1-(2-Fluorophenyl)cyclopentane-1-carboxamide, and its derivatives, are actively researched in the context of synthesizing novel compounds with potential therapeutic and material applications. A study by Thirunarayanan & Sekar (2013) demonstrated the solvent-free synthesis of certain derivatives using SiO2:H3PO4 catalyzed solvent-free condensation, highlighting the efficiency and high yield of these processes. The spectral data analysis of these compounds provides insights into the influence of substituents on their spectral properties, which is crucial for understanding their chemical behavior and potential applications (Thirunarayanan & Sekar, 2013).

Crystal Structure and Hydrogen Bonding Patterns

The crystal structure and hydrogen bonding patterns of 1-arylcycloalkanecarboxamides, including 1-(2-fluorophenyl)cyclopentane-1-carboxamide derivatives, have been elucidated to understand their structural characteristics better. Lemmerer & Michael (2008) reported on the hydrogen-bonded motifs and the impact of substituents on the conformation of the cycloalkane rings. Such structural analyses are fundamental for the development of materials and drugs, providing a basis for understanding the molecular interactions and stability of these compounds (Lemmerer & Michael, 2008).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives of 1-(2-fluorophenyl)cyclopentane-1-carboxamide is ongoing, with studies exploring various synthetic routes and applications. For instance, Moghimi et al. (2014) developed a multistep synthesis of a fluoroderivative of ketamine, showcasing the potential of these derivatives in developing new pharmacological agents. This research underscores the versatility of 1-(2-fluorophenyl)cyclopentane-1-carboxamide as a precursor for creating compounds with enhanced properties and potential therapeutic use (Moghimi et al., 2014).

properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWKOXDEOJMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649733
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1090385-94-6
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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